![molecular formula C13H17BF3NO3S B2511132 Imino-oxo-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-(trifluoromethyl)-lambda6-sulfane CAS No. 1798336-50-1](/img/structure/B2511132.png)

Imino-oxo-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-(trifluoromethyl)-lambda6-sulfane

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

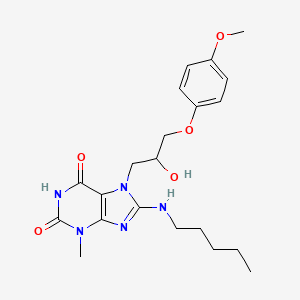

The compound "Imino-oxo-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-(trifluoromethyl)-lambda^6-sulfane" is a chemical species that is likely to be involved in advanced organic synthesis and chemical reactions due to the presence of reactive functional groups such as imino, oxo, and trifluoromethyl groups. The compound's structure suggests potential reactivity and utility in the synthesis of various organic molecules, particularly in the context of nitrogen-containing compounds and sulfur chemistry.

Synthesis Analysis

The synthesis of related compounds, such as sulfonylimino-lambda^3-bromane, has been demonstrated under metal-free conditions, which is significant for the development of environmentally friendly and cost-effective synthetic routes. The direct transfer of the sulfonylimino group to N-heterocycles and trialkylamines to form iminoammonium ylides, as described in the first paper, indicates that similar methodologies could potentially be applied to the synthesis of the compound .

Molecular Structure Analysis

While the provided papers do not directly discuss the molecular structure of "Imino-oxo-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-(trifluoromethyl)-lambda^6-sulfane", they do provide insight into the structural characteristics of related compounds. For instance, the X-ray crystallographic analysis of sulfonylimino-lambda^3-bromane reveals a centrosymmetric dimer structure with a unique Br−N bond, which could suggest that the compound of interest may also exhibit interesting structural features that could influence its reactivity and interactions with other molecules .

Chemical Reactions Analysis

The ability of sulfonylimino-lambda^3-bromane to act as an efficient imido group donor in the aziridination of olefins under metal-free conditions at room temperature suggests that the compound of interest may also participate in similar chemical reactions. The stereospecificity and the involvement of a bimolecular transition state in these reactions are particularly noteworthy, as they could inform the design of reactions involving "Imino-oxo-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-(trifluoromethyl)-lambda^6-sulfane" .

Physical and Chemical Properties Analysis

Although the specific physical and chemical properties of "Imino-oxo-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-(trifluoromethyl)-lambda^6-sulfane" are not detailed in the provided papers, the properties of related compounds can provide some insights. For example, the stability of sulfonylimino-lambda^3-bromane and its reactivity at room temperature suggest that the compound of interest may also be stable under similar conditions and reactive towards certain substrates, such as olefins and N-heterocycles . The presence of the trifluoromethyl group could also imply increased reactivity and potential for use in various chemical transformations.

Aplicaciones Científicas De Investigación

Synthesis and Analytical Applications

Imino derivatives containing sulfonamoyl phenyl groups, similar to the chemical , have been synthesized and used in antimicrobial activities against various bacteria and fungi. These derivatives showed good antimicrobial activities, comparing favorably with standard antibiotics like piperacillin and mycostatine (Makki et al., 2016).

Structural and Crystallographic Analysis

Compounds containing boronate ester groups, like the one in your query, have been analyzed for their molecular and crystal structures. For example, studies have detailed the trigonal planar environment of the Lewis-acid B atom and its coplanarity with aromatic rings, providing insights into the structural characteristics of these compounds (Westcott et al., 2004).

Application in Hydrogen Peroxide Vapor Detection

Research has explored the use of imine derivatives of boron esters for detecting hydrogen peroxide vapor, which is crucial for identifying peroxide-based explosives. These derivatives have shown fast deboronation velocity in the presence of H2O2 vapor, enhancing their sensitivity and lowering detection limits (Fu et al., 2016).

Density Functional Theory (DFT) Studies

Compounds similar to the one have been studied using DFT to understand their molecular structures and physicochemical properties. These studies compare molecular structures optimized by DFT with crystal structures obtained via X-ray diffraction, offering insights into the electronic and structural properties of these compounds (Huang et al., 2021).

Synthesis of Derivatives and Catalysts

These compounds have been synthesized through various methods, such as Pd-catalyzed borylation, and used as intermediates or catalysts in chemical reactions. This research expands the understanding and potential applications of such boron-containing compounds in synthetic chemistry (Takagi & Yamakawa, 2013).

Safety And Hazards

Direcciones Futuras

The future directions for this compound could involve its use in the synthesis of more complex molecules, particularly in the field of medicinal chemistry. The trifluoromethyl group is often used to improve the properties of drug candidates, so this compound could potentially be used in the development of new pharmaceuticals .

Propiedades

IUPAC Name |

imino-oxo-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-(trifluoromethyl)-λ6-sulfane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17BF3NO3S/c1-11(2)12(3,4)21-14(20-11)9-5-7-10(8-6-9)22(18,19)13(15,16)17/h5-8,18H,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNLKGIBLTCLPTR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)S(=N)(=O)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17BF3NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Imino-oxo-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-(trifluoromethyl)-lambda6-sulfane | |

CAS RN |

1798336-50-1 |

Source

|

| Record name | 4,4,5,5-tetramethyl-2-(4-(S-(trifluoromethyl)sulfonimidoyl)phenyl)-1,3,2-dioxaborolane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-(4-(2-(3-Methoxyphenoxy)ethyl)piperazin-1-yl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B2511052.png)

![N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide](/img/structure/B2511063.png)

![2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]-1-{[1,1'-biphenyl]-4-yl}ethan-1-one](/img/structure/B2511064.png)

![2-chloro-1-[(7E)-3-(4-methoxyphenyl)-7-[(4-methoxyphenyl)methylidene]-3a,4,5,6-tetrahydro-3H-indazol-2-yl]propan-1-one](/img/structure/B2511069.png)

![7-[(2,5-Dimethylphenyl)methylsulfanyl]-3-(4-fluorophenyl)triazolo[4,5-d]pyrimidine](/img/structure/B2511071.png)